n',n'-Diphenylacetohydrazide
Overview
Description
N’,N’-Diphenylacetohydrazide: is an organic compound with the molecular formula C14H14N2O It is a derivative of hydrazide, characterized by the presence of two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl Diphenylacetate: One common method for synthesizing N’,N’-Diphenylacetohydrazide involves the reaction of methyl diphenylacetate with hydrazine hydrate.
From Diphenylacetic Acid: Another method involves the reaction of diphenylacetic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for N’,N’-Diphenylacetohydrazide are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’,N’-Diphenylacetohydrazide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it is reduced to the corresponding amine.
Substitution: N’,N’-Diphenylacetohydrazide can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N’,N’-Diphenylacetohydrazide is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are of interest in medicinal chemistry .
Biology: In biological research, N’,N’-Diphenylacetohydrazide can be used as a reagent for the detection of certain biomolecules. It can also be used in the synthesis of biologically active compounds .
Medicine: Its derivatives have been studied for their potential pharmacological activities .
Industry: In the industrial sector, N’,N’-Diphenylacetohydrazide can be used in the production of polymers and other materials. It can also be used as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N’,N’-Diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
- N’-Methyl-N’-Phenylacetohydrazide
- N’-Ethyl-N’-Phenylacetohydrazide
- N’-Benzyl-N’-Phenylacetohydrazide
- 2-Chloro-N,N’-Diphenylacetohydrazide
Uniqueness: N’,N’-Diphenylacetohydrazide is unique due to the presence of two phenyl groups attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other hydrazides.
Properties
IUPAC Name |
N',N'-diphenylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUUDOEDQCJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977882 | |
Record name | N,N-Diphenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-05-2 | |
Record name | NSC45052 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diphenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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